molecular formula C38H72N2O13 B13848241 4'-Hydroxy Azithromycin

4'-Hydroxy Azithromycin

Cat. No.: B13848241
M. Wt: 765.0 g/mol
InChI Key: ILOTYWFVECJHDW-NHXRTCGOSA-N
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Description

4’-Hydroxy Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The modification at the 4’-hydroxy position aims to enhance its pharmacological properties, including improved solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Azithromycin involves the modification of azithromycin at the 4’-hydroxy position. One common method includes the use of hydroxypropyl-β-cyclodextrin to form inclusion complexes, which improves the solubility and release properties of the compound . The reaction typically involves crosslinking hydroxypropyl-β-cyclodextrin with epichlorohydrin under strongly alkaline conditions (NaOH 30%, w/v) with a molar ratio of 1:16 .

Industrial Production Methods: Industrial production of 4’-Hydroxy Azithromycin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Azithromycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4’-Hydroxy Azithromycin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Azithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The hydroxy modification may enhance its binding affinity and efficacy against resistant strains .

Comparison with Similar Compounds

    Azithromycin: The parent compound with a broad spectrum of antibacterial activity.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Clarithromycin: A macrolide with improved acid stability and oral bioavailability compared to erythromycin.

Uniqueness of 4’-Hydroxy Azithromycin: 4’-Hydroxy Azithromycin stands out due to its enhanced solubility and stability, making it a promising candidate for treating infections caused by resistant bacterial strains . Its unique modification at the 4’-hydroxy position provides an edge over other macrolides in terms of pharmacological properties .

Properties

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

ILOTYWFVECJHDW-NHXRTCGOSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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